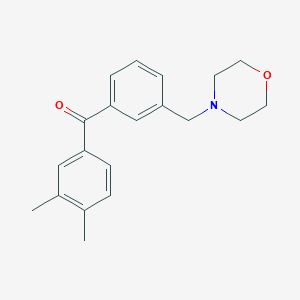
3,4-Dimethyl-3'-morpholinomethyl benzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-3’-morpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is characterized by the presence of a benzophenone core substituted with dimethyl and morpholinomethyl groups, which impart unique chemical properties to the compound.
准备方法
The synthesis of 3,4-Dimethyl-3’-morpholinomethyl benzophenone typically involves the reaction of 3,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
3,4-Dimethyl-3’-morpholinomethyl benz
生物活性
3,4-Dimethyl-3'-morpholinomethyl benzophenone is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the benzophenone family, characterized by a benzene ring connected to a carbonyl group. The presence of the morpholinomethyl group enhances its interaction with biological targets, potentially influencing its biological activities.
The mechanism of action for this compound involves interactions with cellular membranes and proteins. The morpholinomethyl moiety is believed to facilitate the compound's penetration into cells, allowing it to exert its biological effects through various molecular pathways. Ongoing research aims to elucidate specific molecular targets involved in these pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The anticancer potential of this compound has garnered considerable attention. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 10.2 | |
| SW480 | 8.5 |
These results suggest that this compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : A metabolomic analysis of MCF-7 cells exposed to this compound revealed alterations in metabolites associated with oxidative stress and cell proliferation pathways. The study highlighted significant changes in gene expression related to cell division and genotoxicity pathways .
- Network Pharmacology Analysis : Another investigation utilized network pharmacology to identify key genes affected by the compound, including AKT1 and CASP3, which are crucial in cancer signaling pathways .
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies have indicated that at certain concentrations, the compound may exhibit cytotoxic effects on non-cancerous cells. Therefore, dose optimization is critical for therapeutic applications.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-7-19(12-16(15)2)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHESXSDJDPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643090 |
Source


|
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-74-7 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














